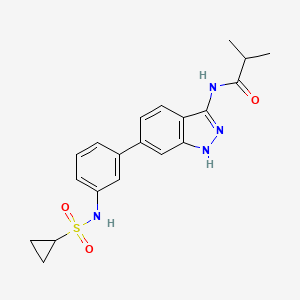
Sgc-aak1-1N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGC-AAK1-1N is a negative control for SGC-AAK1-1.
Wissenschaftliche Forschungsanwendungen
Kinase Selectivity and Activity
SGC-AAK1-1N serves as a benchmark in studies investigating the selectivity of inhibitors against the AAK1 kinase. In a KINOMEscan assay, SGC-AAK1-1 demonstrated high specificity for AAK1 with a binding affinity (Ki) of 9.1 nM, while this compound showed significantly reduced potency against AAK1 and other kinases within the NAK family, such as BIKE (Ki = 17 nM) and RIOK kinases (RIOK1 KD = 72 nM) . This differential activity is crucial for validating experimental results where AAK1's involvement is suspected.
Cellular Mechanism Studies
Using this compound in conjunction with SGC-AAK1-1 allows researchers to delineate the cellular mechanisms mediated by AAK1. For instance, studies have demonstrated that AAK1 plays a significant role in endocytosis and cellular signaling pathways . By employing this compound as a control, scientists can attribute observed effects specifically to AAK1 inhibition rather than off-target interactions.
Antiviral Research
Recent studies have explored the application of AAK1 inhibitors, including SGC-AAK1-1, in antiviral research, particularly against dengue virus (DENV) and SARS-CoV-2 . The use of this compound as a control compound helps validate findings regarding the antiviral efficacy of AAK1 inhibitors by ensuring that any observed antiviral activity is indeed due to specific inhibition of AAK1 rather than non-specific effects.
Case Study 1: Antiviral Activity Against Dengue Virus
In research focusing on dengue virus (DENV), compounds from the AAK1 inhibitor series were tested for their ability to inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs). The study found that these compounds exhibited significant antiviral activity, highlighting the potential therapeutic relevance of targeting AAK1 in viral infections . The inclusion of this compound allowed researchers to confirm that the observed antiviral effects were specifically due to the inhibition of AAK1.
Case Study 2: Endocytosis and Signaling Pathways
Another study investigated the role of AAK1 in mediating endocytosis. By using SGC-AAK1-1 as an active probe and this compound as a control, researchers were able to demonstrate that inhibiting AAK1 significantly affected endocytic processes in cells. This was evidenced by altered uptake of receptor-ligand complexes when treated with the active inhibitor compared to control treatments with this compound .
Eigenschaften
Molekularformel |
C20H22N4O3S |
|---|---|
Molekulargewicht |
398.48 |
IUPAC-Name |
N-[6-[3-(cyclopropylsulfonylamino)phenyl]-1H-indazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25) |
InChI-Schlüssel |
RAIAORGFMNXPOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NNC2=C1C=CC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4CC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SGCAAK11N; SGC AAK1 1N; SGC-AAK1-1N; SGCAAK1-1N; SGC-AAK11N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















